cis-Anethole chemical and physical properties
cis-Anethole chemical and physical properties
An in-depth technical guide to the chemical and physical properties of cis-anethole, tailored for researchers, scientists, and drug development professionals.
Introduction
Anethole is an organic compound widely used as a flavoring substance and is a derivative of the aromatic compound allylbenzene.[1] It is found in the essential oils of several plants, including anise, fennel, and star anise.[1][2] Anethole exists as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the more abundant and stable form found in nature.[3] This document focuses on the chemical and physical properties of the cis-isomer, cis-anethole. While both isomers share the same chemical formula, their physical, organoleptic, and toxicological profiles differ significantly.[3] Notably, cis-anethole is reported to be 10 to 15 times more toxic than trans-anethole.[3][4]
Chemical Properties
cis-Anethole, with the IUPAC name 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, is a phenylpropanoid.[1][5] It is characterized by a methoxy group and a propenyl group attached to a benzene ring, with the propenyl group in the cis or (Z) configuration.[6]
Table 1: Chemical Identifiers for cis-Anethole
| Identifier | Value |
| IUPAC Name | 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene[7] |
| Synonyms | (Z)-Anethole, cis-p-Propenylanisole[5][8] |
| CAS Number | 25679-28-1[3] |
| Molecular Formula | C₁₀H₁₂O[6][9] |
| Molecular Weight | 148.205 g/mol [1][5] |
| SMILES | C(=C\C)\C1=CC=C(OC)C=C1[6] |
| InChI Key | RUVINXPYWBROJD-ARJAWSKDSA-N[6] |
cis-Anethole is stable but combustible and incompatible with strong oxidizing agents.[9] It can undergo isomerization to the more stable trans-anethole, particularly when exposed to UV radiation or acidic conditions.[10]
Physical Properties
The physical properties of cis-anethole are distinct from its trans-isomer. It is a colorless to pale yellow liquid at room temperature.[6]
Table 2: Physical and Spectroscopic Properties of cis-Anethole
| Property | Value |
| Appearance | Colorless to pale yellow liquid[6] |
| Odor | Sweet, anise-like[6][9] |
| Melting Point | -22.5 °C[3] |
| Boiling Point | 234-237 °C[9] |
| Density | 0.988 g/mL at 25 °C[9] |
| Refractive Index (n20/D) | 1.561[9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents.[3][6] |
| LogP (Octanol/Water) | 3.39[9] |
| Vapor Pressure | 0.069 mmHg at 25 °C (estimated)[11] |
| Flash Point | 195 °F (90.6 °C)[9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of cis-anethole are based on standard analytical chemistry techniques.
4.1. Determination of Melting Point
The melting point of cis-anethole can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC). In a typical DSC experiment, a small, weighed sample of the compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. The melting point is identified as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
4.2. Determination of Boiling Point
The boiling point is determined by distillation. A sample of cis-anethole is heated in a distillation flask. The temperature of the vapor that distills is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For more precise measurements, a vacuum distillation setup can be used to determine the boiling point at reduced pressures.
4.3. Solubility Determination
The solubility of cis-anethole in various solvents can be determined by the shake-flask method. An excess amount of cis-anethole is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove the undissolved solute, and the concentration of cis-anethole in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography (GC), by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
4.4. Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The relative amounts of cis- and trans-anethole in a sample can be quantified using GC-MS. A sample is injected into the gas chromatograph, where the isomers are separated based on their different boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries.[12] Quantification is achieved by integrating the peak areas of the respective isomers.
Visualizations
Caption: Experimental workflow for the isolation and characterization of cis-anethole.
Caption: Isomerization relationship between trans-anethole and cis-anethole.
Safety and Handling
cis-Anethole may cause skin irritation or allergic reactions in sensitive individuals.[6][13] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] In case of skin contact, the affected area should be washed thoroughly with soap and water.[13] For eye contact, flush with plenty of water for at least 15 minutes.[13] Store in a cool, dry place away from light and strong oxidizing agents in a tightly sealed container.[9][13]
Conclusion
cis-Anethole is a significant isomer of anethole with distinct chemical and physical properties. Its lower stability and higher toxicity compared to the trans-isomer are critical considerations for researchers in the fields of flavor chemistry, toxicology, and drug development. A thorough understanding of its properties, along with appropriate analytical methods for its identification and quantification, is essential for its safe handling and use in scientific research.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. altmeyers.org [altmeyers.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]
- 5. cis-Anethole | C10H12O | CID 1549040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 25679-28-1: cis-Anethole | CymitQuimica [cymitquimica.com]
- 7. cis-Anethole | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. selleckchem.com [selleckchem.com]
- 9. cis-Anethol | 104-46-1 [chemicalbook.com]
- 10. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]
- 12. spectrabase.com [spectrabase.com]
- 13. cis-Anethol(104-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. chemos.de [chemos.de]
